Bis(pentafluoroethyl) ether

Descripción general

Descripción

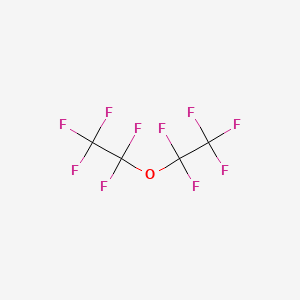

Bis(pentafluoroethyl) ether, also known as Perfluoroethyl ether, is a chemical compound with the molecular formula C4F10O . It is a type of ether where the oxygen atom is connected to two pentafluoroethyl groups . The molecular weight of this compound is 254.03 .

Synthesis Analysis

The synthesis of this compound and similar compounds has been a subject of research . For instance, aromatic and heteroaromatic diazonium salts have been converted into the corresponding pentafluoroethyl thioethers by reaction with Me4NSC2F5 in the presence of catalytic amounts of elemental copper . This Sandmeyer-type reaction proceeds at room temperature under mild conditions and is applicable to a wide range of functionalised molecules .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an oxygen atom connected to two pentafluoroethyl groups . The detailed molecular structure can be analyzed using a combination of spectroscopy techniques .Chemical Reactions Analysis

Ethers, including this compound, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Aplicaciones Científicas De Investigación

Synthesis and Characterization in Polymer Chemistry

- Poly(ether imide)s Derivation : Bis(ether anhydrides), similar to bis(pentafluoroethyl) ether, have been used to synthesize highly organosoluble poly(ether imide)s. These polymers exhibit excellent solubility in various solvents and have high thermal stability, making them suitable for advanced material applications (Liaw, Hsu, & Liaw, 2001).

Applications in Host-Guest Chemistry

- Complexation with Cyclobis(paraquat-p-phenylene) : Bis(crown ether) hosts, structurally related to this compound, show efficient complexation abilities with cyclobis(paraquat-p-phenylene) in both solution and solid states, which is significant in the field of supramolecular chemistry (Cao, Jiang, Zhao, & Chen, 2009).

Organometallic Chemistry

- Complexes with Silver(I) and Palladium(II) : Research involving ether-functionalized quasi-pincer bis-carbene ligands, akin to this compound, shows potential in creating silver and palladium complexes. These complexes are relevant for studies in coordination chemistry and catalysis (Nielsen, Cavell, Skelton, & White, 2006).

Development of Eco-friendly Chemical Processes

- Promotion of Oxidation Reactions : Research shows that bis(methoxypropyl) ether, a compound with similarities to this compound, promotes the oxidation of aromatic alcohols into aromatic carboxylic acids and ketones, using atmospheric dioxygen. This illustrates its potential in developing environmentally friendly oxidation processes (Liu et al., 2018).

Geometric and Conformational Studies in Chemistry

- Study of Fluorinated Dimethyl Ethers : Research on compounds like bis(fluoromethyl) ether, which is structurally related to this compound, provides insights into their geometric structures and conformational properties. Such studies are essential for understanding the physical and chemical behaviors of these compounds (Ulic & Oberhammer, 2004).

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for Bis(pentafluoroethyl) ether is not available, general safety measures for handling ethers should be followed . These include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The future directions in the research and application of Bis(pentafluoroethyl) ether and similar compounds could focus on developing inexpensive reagents, feedstock chemicals, and operationally simple procedures for difluoromethylation . There are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

Propiedades

IUPAC Name |

1,1,1,2,2-pentafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F10O/c5-1(6,7)3(11,12)15-4(13,14)2(8,9)10 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNGPPZBMMHKPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189326 | |

| Record name | Perfluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonflammable gas; [Sigma-Aldrich MSDS] | |

| Record name | Perfluoroethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

358-21-4 | |

| Record name | Perfluorodiethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, bis(pentafluoroethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3051673.png)

![Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate](/img/structure/B3051676.png)

![Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-](/img/structure/B3051685.png)